2-Amino-5-chlorobenzophenone Oxime-d5
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Overview
Description
2-Amino-5-chlorobenzophenone Oxime-d5 is a deuterated derivative of 2-Amino-5-chlorobenzophenone Oxime. This compound is characterized by the presence of an oxime functional group (-C=N-OH) attached to the benzophenone structure, which is further substituted with an amino group (-NH2) at the 2-position and a chlorine atom at the 5-position. The deuterium labeling (d5) indicates the presence of five deuterium atoms, which are isotopes of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chlorobenzophenone Oxime-d5 typically involves the following steps:
Formation of 2-Amino-5-chlorobenzophenone: This can be achieved by acylation of 2-amino-5-chlorobenzophenone with appropriate reagents.
Oxime Formation: The oxime derivative is formed by reacting 2-Amino-5-chlorobenzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Deuterium Labeling:
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired isotopic labeling and compound purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chlorobenzophenone Oxime-d5 can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-chlorobenzophenone Oxime-d5 has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-chlorobenzophenone Oxime-d5 involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the amino group can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: The non-deuterated parent compound.
2-Amino-2’,5-dichlorobenzophenone: A derivative with an additional chlorine atom.
2-Amino-5-bromo-2’-fluorobenzophenone: A halogenated derivative with bromine and fluorine substitutions.
Uniqueness
2-Amino-5-chlorobenzophenone Oxime-d5 is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies and tracer experiments. The presence of deuterium atoms can enhance the stability and alter the metabolic pathways of the compound, making it valuable in various research applications.
Properties
Molecular Formula |
C13H11ClN2O |
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Molecular Weight |
251.72 g/mol |
IUPAC Name |
(NE)-N-[(2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13+/i1D,2D,3D,4D,5D |
InChI Key |
GCAVNCINXJNLED-MSUANRLCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=N\O)/C2=C(C=CC(=C2)Cl)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
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